[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate
Overview
Description
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been known to interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biochemical processes, including those related to inflammation and cancer .
Pharmacokinetics
Some oxadiazole derivatives have been reported to have favorable oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles under acidic conditions to form the oxadiazole ring. The resulting intermediate is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives .
Scientific Research Applications
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its solubility and stability. This makes it particularly useful in applications where these properties are desirable .
Properties
IUPAC Name |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c1-2-4-7-5(3-6)9-8-4;3-2(4,5)1(6)7/h2-3,6H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCFYPHRYZRLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-03-1 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-ethyl-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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